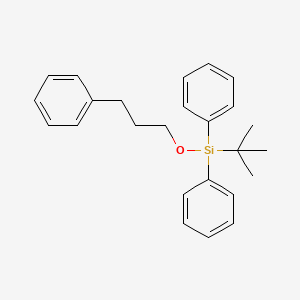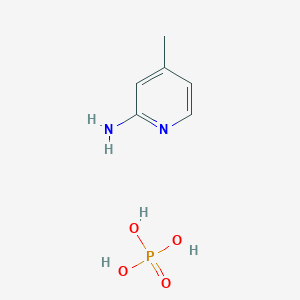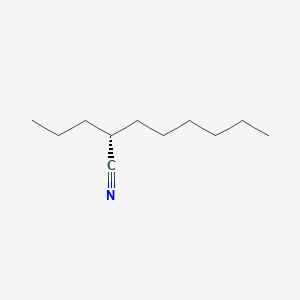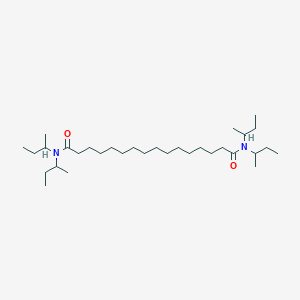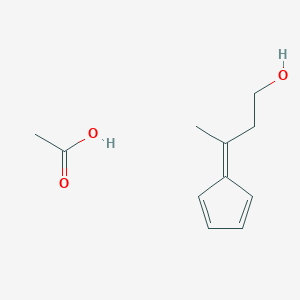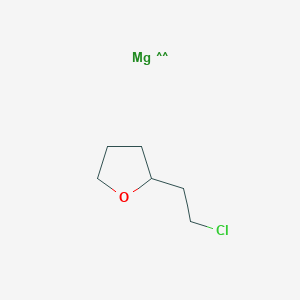![molecular formula C16H16N2O2 B12529869 (4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate CAS No. 809249-05-6](/img/structure/B12529869.png)
(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate is a complex organic compound that combines the structural features of bipyridine and methacrylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate typically involves the reaction of 4’-methyl-2,2’-bipyridine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding bipyridine derivatives.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety yields N-oxides, while reduction can produce bipyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound can be used to study the interactions between metal ions and biological molecules. Its bipyridine moiety allows it to bind to metal ions, which can then interact with proteins or nucleic acids.
Medicine
Potential medical applications include its use in drug delivery systems. The methacrylate group can be polymerized to form biocompatible materials that can encapsulate drugs and release them in a controlled manner.
Industry
In industry, (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate can be used in the production of advanced materials, such as polymers with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate involves its ability to coordinate with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal ion, making it more reactive in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methylprop-2-enoate: A simpler ester with similar reactivity but lacking the bipyridine moiety.
2-Iodoethyl 2-methylprop-2-enoate: Another ester with different substituents that can undergo similar reactions.
Methyl methacrylate: A widely used monomer in polymer chemistry with similar reactivity but different applications.
Uniqueness
The uniqueness of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate lies in its combination of bipyridine and methacrylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Propriétés
Numéro CAS |
809249-05-6 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
[2-(4-methylpyridin-2-yl)pyridin-4-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16N2O2/c1-11(2)16(19)20-10-13-5-7-18-15(9-13)14-8-12(3)4-6-17-14/h4-9H,1,10H2,2-3H3 |
Clé InChI |
BJHJGCGCBJKWFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC=CC(=C2)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


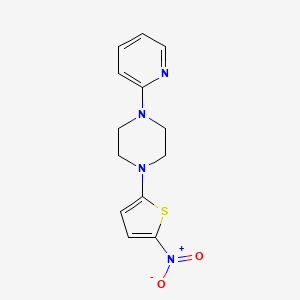

![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)

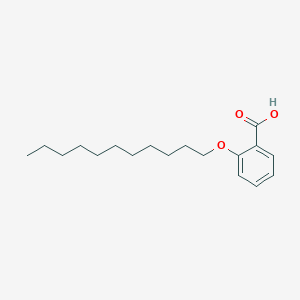
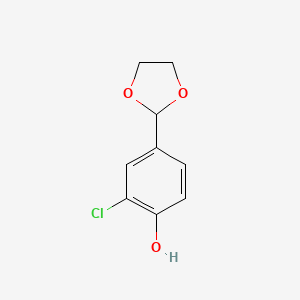
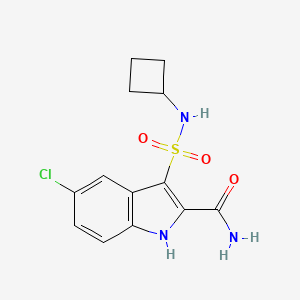
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
